Salfluverine

Übersicht

Beschreibung

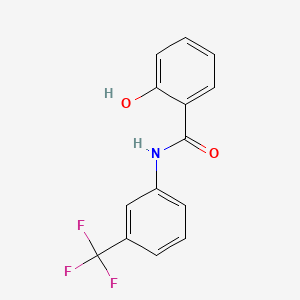

Salfluverin ist eine chemische Verbindung mit der Summenformel C14H10F3NO2 und einer Molekülmasse von 281,23 g/mol . Es ist bekannt für seinen Forschungsstatus in verschiedenen wissenschaftlichen Bereichen . Die Verbindung zeichnet sich durch ihre Trifluormethylgruppe aus, die an einen Phenylring gebunden ist, was sie zu einem einzigartigen und interessanten Forschungsobjekt macht.

Herstellungsmethoden

Salfluverin kann durch verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 2-Hydroxybenzoesäure mit 3-(Trifluormethyl)anilin unter bestimmten Bedingungen . Die Reaktion erfordert in der Regel einen Katalysator und wird in einem organischen Lösungsmittel durchgeführt. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu erhöhen.

Vorbereitungsmethoden

Salfluverine can be synthesized through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with 3-(trifluoromethyl)aniline under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

Salfluverin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um je nach den verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis

Salfluverine is utilized as a reagent in organic synthesis reactions. Its unique chemical structure enables it to participate in various chemical transformations, making it valuable in the development of new synthetic pathways.

Reactivity and Mechanism

The compound's mechanism of action involves its interaction with specific molecular targets, which allows it to modulate the activity of certain enzymes and receptors. This property is crucial for its application in synthetic chemistry where precise control over reaction pathways is required.

Biological Applications

Pharmacological Potential

this compound is being investigated for its potential therapeutic effects, particularly as a spasmolytic agent. It is known to inhibit smooth muscle contraction, which makes it beneficial in treating conditions such as bronchial asthma and other respiratory disorders.

Antiviral Activity

Research indicates that this compound can inhibit viral replication at various stages of the viral lifecycle. Studies have suggested its effectiveness when used in combination with other antiviral drugs, enhancing the overall therapeutic efficacy against viral infections.

Medical Applications

Therapeutic Uses

this compound's spasmolytic properties make it suitable for treating gastrointestinal disorders and respiratory conditions. Its ability to interact with specific receptors allows for targeted therapeutic interventions.

Case Studies

Several preclinical studies have documented this compound's efficacy in animal models. For instance, one study demonstrated significant improvements in respiratory function when this compound was administered to subjects with induced bronchoconstriction .

Industrial Applications

Material Development

In industrial settings, this compound is explored for its role in developing new materials and chemical processes. Its unique properties may facilitate advancements in material science, particularly in creating compounds with desirable physical and chemical characteristics .

Data Tables

Wirkmechanismus

The mechanism of action of salfluverine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact pathways and targets involved are still under investigation, but it is known to affect various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Salfluverin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Fluorbenzamide: Diese Verbindungen haben eine ähnliche Struktur, unterscheiden sich aber in ihren funktionellen Gruppen.

Trifluormethylphenyl-Derivate: Diese Verbindungen haben die Trifluormethylgruppe an einen Phenylring gebunden, ähnlich wie Salfluverin.

Was Salfluverin auszeichnet, ist seine einzigartige Kombination funktioneller Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleiht.

Biologische Aktivität

Salfluverine, a compound with the chemical formula CHFN, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a detailed overview of its biological activity, focusing on its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potentials.

This compound interacts with various enzymes and biomolecules , playing a significant role in metabolic pathways. Notably, it has been shown to inhibit certain enzymes that are crucial for neurotransmitter synthesis and degradation. This inhibition can lead to significant alterations in metabolic flux and changes in metabolite levels within the cell.

Table 1: Enzymatic Interactions of this compound

| Enzyme | Effect of this compound | Pathway Involved |

|---|---|---|

| Acetylcholinesterase | Inhibition | Neurotransmitter metabolism |

| Cyclooxygenase | Inhibition | Prostaglandin synthesis |

| Lipoxygenase | Inhibition | Arachidonic acid metabolism |

Cellular Effects

This compound exerts various effects on cellular processes by modulating cell signaling pathways , influencing gene expression , and altering cellular metabolism . Research indicates that it affects the expression of genes involved in oxidative stress response and apoptosis.

Key Findings:

- Gene Expression Modulation : this compound has been observed to upregulate genes associated with antioxidant defenses while downregulating pro-apoptotic factors.

- Metabolic Alterations : By inhibiting key enzymes in metabolic pathways, this compound can lead to significant changes in energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific biomolecules, leading to either enzyme inhibition or activation. This compound binds to active sites on target enzymes, resulting in altered activity that can affect the accumulation or depletion of metabolites. Additionally, this compound modulates gene expression through interactions with transcription factors and regulatory proteins.

Transport and Distribution

The transport and distribution of this compound within cells are facilitated by specific transporters and binding proteins. These transport mechanisms ensure that this compound reaches its target tissues effectively, which is critical for its therapeutic efficacy. Its distribution can significantly influence both efficacy and potential toxicity.

Subcellular Localization

Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action. It has been reported to localize within mitochondria, where it may influence energy production and oxidative stress responses. This localization is directed by targeting signals or post-translational modifications that guide the compound to specific organelles.

Case Studies

Several case studies have explored the biological activity of this compound in vivo and in vitro:

- Antiviral Activity : Research demonstrated that this compound inhibits viral replication at various stages of the viral lifecycle, suggesting potential applications in antiviral therapies.

- Neuroprotective Effects : A study highlighted its neuroprotective properties against oxidative stress-induced neuronal damage, indicating its potential for treating neurodegenerative diseases.

- Cancer Research : Investigations into its anticancer properties revealed that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Eigenschaften

IUPAC Name |

2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-13(20)11-6-1-2-7-12(11)19/h1-8,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDAVGDBWHWDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060419 | |

| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-49-5 | |

| Record name | 2-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salfluverine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salfluverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALFLUVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAK955D9Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.